2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride
Description
IUPAC Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry nomenclature for this compound follows established systematic naming protocols for complex organic molecules containing multiple functional groups and heterocyclic substituents. The primary IUPAC designation is 2-(1-morpholin-4-ylcyclopentyl)acetic acid;hydrochloride, which accurately reflects the structural hierarchy and substitution pattern. This nomenclature explicitly identifies the morpholine ring system attached to the quaternary carbon center of the cyclopentyl moiety, with the acetic acid functionality extending from this substituted cyclopentane core. The semicolon notation indicates the formation of a hydrochloride salt through protonation of the morpholine nitrogen atom by hydrochloric acid.
Alternative systematic naming approaches include the descriptor 2-[1-(morpholin-4-yl)cyclopentyl]acetic acid hydrochloride, which employs square brackets to emphasize the substituted cyclopentyl unit as a discrete structural entity. The morpholin-4-yl designation specifically indicates attachment through the nitrogen atom at position 4 of the morpholine ring, distinguishing this compound from potential positional isomers. Chemical database registries consistently employ this bracketed notation to ensure unambiguous identification and to prevent confusion with structurally similar derivatives.
The systematic name construction follows the priority order established by IUPAC functional group hierarchy, where the carboxylic acid functionality takes precedence over the tertiary amine group within the morpholine ring. The cyclopentyl designation accurately describes the five-membered carbocyclic ring bearing quaternary substitution at the carbon adjacent to the acetate side chain. This naming convention facilitates precise chemical communication and enables accurate database searches across multiple chemical information systems.
Molecular Formula and Weight Analysis
The molecular formula determination for this compound requires careful consideration of the salt formation and protonation state. The hydrochloride salt exhibits the molecular formula C₁₁H₂₀ClNO₃, reflecting the addition of one equivalent of hydrogen chloride to the parent carboxylic acid. This formulation accounts for the protonation of the morpholine nitrogen atom and the association of the chloride counterion with the resulting ammonium cation. The molecular weight calculations consistently report values of 249.73 to 249.7344 daltons across multiple chemical suppliers and database sources.
| Property | Hydrochloride Salt | Free Acid Form |
|---|---|---|
| Molecular Formula | C₁₁H₂₀ClNO₃ | C₁₁H₁₉NO₃ |
| Molecular Weight | 249.73 Da | 213.27 Da |
| Additional Components | HCl (36.46 Da) | None |
| Protonation State | Morpholine N-protonated | Neutral morpholine |
The molecular weight differential of 36.46 daltons between the free acid and hydrochloride forms corresponds precisely to the molecular weight of hydrogen chloride, confirming the stoichiometric 1:1 salt formation. This weight difference proves critical for analytical method development and quantitative determinations in pharmaceutical and synthetic chemistry applications. The elemental composition analysis reveals eleven carbon atoms forming the basic structural framework, twenty hydrogen atoms including the proton from hydrochloric acid, one nitrogen atom within the morpholine heterocycle, three oxygen atoms distributed between the morpholine ether functionality and carboxylic acid group, and one chlorine atom as the counterion.
Precise molecular weight determinations enable accurate molarity calculations and facilitate mass spectrometric identification protocols. The molecular weight consistency across multiple commercial sources validates the structural assignment and confirms the absence of hydration or other molecular associations that might complicate the basic salt formulation. This molecular weight precision proves essential for synthetic yield calculations and analytical method validation procedures.
Stereochemical Considerations and Isomerism
The structural analysis of this compound reveals important stereochemical features that influence its three-dimensional conformation and potential biological activity. The compound contains a quaternary carbon center within the cyclopentyl ring system where the morpholine substituent and acetic acid side chain converge. This quaternary carbon represents a tetrahedral center bearing four different substituents: two individual carbon atoms from the cyclopentyl ring, the morpholine nitrogen atom, and the acetate methylene group. However, the symmetrical nature of the cyclopentyl ring eliminates the possibility of chiral center formation at this position.
The morpholine ring system adopts a chair conformation similar to that observed in related heterocyclic compounds, with the nitrogen atom occupying an equatorial position relative to the oxygen atom within the six-membered ring. The molecular structure exhibits conformational flexibility around the carbon-nitrogen bond connecting the morpholine ring to the quaternary cyclopentyl carbon. This rotational freedom allows for multiple energetically accessible conformations that may influence the compound's chemical reactivity and physical properties.
Analysis of the InChI and InChIKey identifiers confirms the absence of defined stereochemical centers within the molecular structure. The InChI string InChI=1S/C11H19NO3.ClH/c13-10(14)9-11(3-1-2-4-11)12-5-7-15-8-6-12;/h1-9H2,(H,13,14);1H does not contain stereochemical descriptors, indicating that the compound exists as a single constitutional isomer without optical activity. This structural simplicity facilitates synthetic preparation and analytical characterization while eliminating concerns about enantiomeric purity in pharmaceutical applications.
The cyclopentyl ring system exhibits ring puckering typical of five-membered carbocycles, with the quaternary substitution pattern influencing the preferred conformational states. Computational modeling studies would be required to determine the energetically favored conformations and to assess the impact of substitution on ring flexibility and overall molecular geometry.
Comparative Analysis of CAS Registry Numbers (1315366-16-5 vs. Related Derivatives)
The Chemical Abstracts Service registry number 1315366-16-5 specifically identifies this compound and distinguishes it from structurally related morpholine derivatives within the chemical literature. This unique identifier enables precise chemical inventory management and facilitates accurate cross-referencing between multiple chemical databases and commercial suppliers. The systematic comparison with related compounds reveals important structural relationships and highlights the specificity of this particular substitution pattern.
| Compound Name | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| This compound | 1315366-16-5 | C₁₁H₂₀ClNO₃ | Reference compound |
| 1-[1-(morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride | 1354957-61-1 | C₁₁H₂₄Cl₂N₂O | Ethylamine substitution, dihydrochloride salt |
| 1-(morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride | 1311314-94-9 | C₁₀H₁₈ClNO₃ | Direct carboxylic acid attachment |
| 2-(Morpholin-4-yl)acetic acid hydrochloride | 89531-58-8 | C₆H₁₂ClNO₃ | Absence of cyclopentyl substituent |
The comparative analysis reveals that compound 1315366-16-5 occupies a unique position within the morpholine-cyclopentyl derivative family through its specific acetate side chain substitution pattern. The related compound bearing CAS number 1354957-61-1 differs significantly through the presence of an ethylamine functionality rather than acetate, resulting in a dihydrochloride salt formation and altered molecular properties. The carboxylic acid derivative 1311314-94-9 represents a closer structural analog, featuring direct attachment of the carboxyl group to the quaternary cyclopentyl carbon without the intervening methylene bridge.
The simpler morpholine acetate derivative (CAS 89531-58-8) lacks the cyclopentyl substituent entirely, demonstrating the structural complexity introduced by the cycloalkyl modification. This comparison emphasizes the incremental structural changes that distinguish these related compounds and highlights the importance of precise CAS number identification for chemical procurement and research applications. The molecular weight progression from the simple morpholine acetate (181.64 Da) through the cyclopentyl carboxylate (235.71 Da) to the target compound (249.73 Da) illustrates the systematic structural elaboration within this chemical series.
Properties
IUPAC Name |
2-(1-morpholin-4-ylcyclopentyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c13-10(14)9-11(3-1-2-4-11)12-5-7-15-8-6-12;/h1-9H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWHAJXKMRSKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)N2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315366-16-5 | |
| Record name | 2-[1-(morpholin-4-yl)cyclopentyl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Morpholine Substitution on Cyclopentyl Derivatives
One effective method involves the nucleophilic substitution of a halogenated cyclopentyl acetic acid derivative with morpholine. This reaction is typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions to facilitate substitution.
- Reaction conditions:
- Solvent: THF or DMF
- Temperature: Reflux (approximately 65–80°C)
- Time: 4–6 hours
- Base: Triethylamine or N,N-diisopropylethylamine to neutralize HCl formed
- Molar ratio: Morpholine usually in slight excess (1.1–1.5 equiv) to ensure complete substitution
This step yields the morpholinyl-substituted cyclopentyl intermediate, which is then isolated by extraction and purification.
Introduction of the Acetic Acid Group
The acetic acid moiety is introduced typically by alkylation or carboxymethylation of the morpholinyl cyclopentyl intermediate. A common approach is:
- Carboxymethylation via alkylation:
- Using chloroacetic acid or its esters as alkylating agents
- Base-mediated reaction in solvents like acetonitrile or DMF
- Temperature: Ambient to mild heating (25–50°C)
- Time: 2–5 hours
Alternatively, direct oxidation of a methyl group adjacent to the morpholine ring can be employed to form the acetic acid function.
Formation of Hydrochloride Salt
The free acid is converted to its hydrochloride salt to improve solubility and stability:
- Method:
- Dissolution of the free acid in anhydrous ether or ethanol
- Addition of dry hydrogen chloride gas or HCl in an organic solvent (e.g., dioxane)
- Precipitation of the hydrochloride salt
- Filtration and drying under vacuum
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Cyclopentyl bromide + morpholine, THF, reflux, 5 h, triethylamine | 1-(Morpholin-4-yl)cyclopentane | 75–85 |
| 2 | 1-(Morpholin-4-yl)cyclopentane + chloroacetic acid, K2CO3, DMF, 40°C, 4 h | 2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid | 70–80 |
| 3 | Free acid + HCl in dioxane, 0°C to RT, 2 h | This compound | 90–95 |
Analytical and Purification Techniques
- Purification: Column chromatography on silica gel using dichloromethane/methanol mixtures; recrystallization from ethanol/ether mixtures.
- Characterization:
- NMR (1H and 13C) to confirm substitution pattern
- Mass spectrometry (ESI-MS) for molecular weight confirmation
- Melting point determination for purity assessment
- Elemental analysis for hydrochloride salt confirmation
Research Findings and Optimization Notes
- Solvent choice: Polar aprotic solvents improve nucleophilic substitution efficiency.
- Base selection: Sterically hindered bases like N,N-diisopropylethylamine prevent side reactions.
- Temperature control: Mild heating favors substitution without decomposition.
- Salt formation: Hydrochloride salt enhances compound stability and handling, critical for pharmaceutical applications.
Summary Table of Preparation Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Morpholine equiv. | 1.1–1.5 | Slight excess ensures complete substitution |
| Solvent | THF, DMF, Acetonitrile | Polar aprotic solvents preferred |
| Temperature (Step 1) | 65–80°C (reflux) | Promotes nucleophilic substitution |
| Temperature (Step 2) | 25–50°C | Alkylation/carboxymethylation step |
| Reaction Time | 4–6 h (Step 1), 2–5 h (Step 2) | Monitored by TLC or HPLC |
| Yield (Overall) | 50–70% | Dependent on purification efficiency |
Chemical Reactions Analysis
Types of Reactions
2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares 2-[1-(morpholin-4-yl)cyclopentyl]acetic acid hydrochloride with related compounds based on molecular features, physicochemical properties, and applications:
Physicochemical and Functional Comparisons
- Solubility and Stability : The hydrochloride salt form in morpholine-containing compounds (e.g., 2-(morpholin-4-yl)acetic acid HCl) improves aqueous solubility compared to free acids, critical for biological testing . Cyclopentyl derivatives may exhibit reduced solubility relative to cyclohexyl analogues due to ring strain and steric hindrance .
- Reactivity : The acetic acid group enables conjugation or derivatization (e.g., esterification, amidation), while the morpholine ring acts as a hydrogen-bond acceptor. Piperazine or azepan analogues () offer distinct electronic profiles, affecting binding affinity in drug-receptor interactions .
- Synthetic Utility: Cyclopentyl derivatives are often synthesized via nucleophilic substitution or cyclization reactions, as seen in ’s methyl 1-(methylamino)cyclopentanecarboxylate preparation .
Pharmacological and Industrial Relevance
- Drug Intermediates : Cyclopentyl-morpholine hybrids are valuable in designing protease inhibitors or kinase modulators, leveraging the morpholine’s bioisosteric properties .
- Impurity Profiles: Complex analogues like Impurity E(EP) () underscore the importance of rigorous quality control in APIs, where minor structural changes significantly impact safety and efficacy .
Research Findings and Data
Stability and Performance Metrics
- Hydrochloride Salts: Enhance thermal stability and shelf life compared to free bases, as noted for 2-(morpholin-4-yl)acetic acid HCl .
- Steric Effects : Cyclopentyl groups may reduce metabolic degradation rates compared to linear chains, improving pharmacokinetics in drug candidates .
Biological Activity
2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride is a compound that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.
Chemical Structure and Properties
The compound features a morpholine ring, which is known for its ability to form hydrogen bonds and interact with biological targets, enhancing its pharmacological properties. The molecular formula is C11H16ClN1O2, and it possesses a molecular weight of 233.71 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The morpholine moiety facilitates binding through hydrogen bonding, which can modulate the activity of target proteins involved in various metabolic pathways. This interaction is crucial for its potential therapeutic effects.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that certain derivatives can reduce the viability of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) by over 55% at concentrations of 10 µM after three days of treatment .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression. For example, certain structural analogs have shown potent inhibitory effects on carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The most active derivatives exhibited Ki values in the picomolar range against hCA IX and II .
In Vitro Studies
A series of in vitro studies have assessed the cytotoxicity and mechanism of action of this compound. The following table summarizes key findings from various studies:
In Vivo Studies
In vivo studies using xenograft models have further validated the antitumor efficacy of this compound. For example, administration of 20 mg/kg in mice resulted in measurable tumor size reduction over a treatment period, indicating its potential as a therapeutic agent .
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride, and how can purity be optimized?
Methodological Answer:
- Key Synthesis Route : A plausible pathway involves the reaction of morpholine derivatives with cyclopentane-based intermediates. For analogous morpholine-containing compounds, dehydrochlorination between morpholine and chloroacetic acid has been documented .
- Purification : Recrystallization from methanol is suggested, as morpholine-derived hydrochlorides exhibit partial solubility in this solvent .
- Purity Optimization : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by lyophilization to isolate the hydrochloride salt. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection.
Basic Question: What are the solubility characteristics of this compound, and which solvents are suitable for spectroscopic analysis?
Methodological Answer:
- Solubility Profile : The hydrochloride salt form is slightly soluble in methanol and poorly soluble in non-polar solvents (e.g., hexane). Solubility in aqueous buffers depends on pH due to the morpholine moiety’s basicity (pKa ~8.7) .
- Spectroscopy Recommendations :
- NMR : Dissolve in deuterated methanol (CD3OD) for ¹H/¹³C NMR to avoid aggregation.
- FT-IR : Use KBr pellet preparation to confirm carbonyl (C=O) and ammonium (N⁺–H) stretches.
Basic Question: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the cyclopentyl-morpholine conformation and hydrogen-bonding patterns, as demonstrated for morpholin-4-yl-urea derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular mass (e.g., ESI+ mode) with <2 ppm error.
- Elemental Analysis : Confirm C, H, N, and Cl content (±0.4% tolerance) to verify stoichiometry.
Advanced Question: How can computational methods accelerate reaction design for novel derivatives of this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict intermediates and transition states. ICReDD’s integrated computational-experimental workflow reduces trial-and-error by 60% .
- Machine Learning (ML) : Train models on existing morpholine reaction datasets to predict optimal catalysts, solvents, and temperatures.
- Case Study : For cyclopentane ring functionalization, simulate steric effects of the morpholine group to prioritize nucleophilic attack sites.
Advanced Question: How should researchers address contradictions in experimental data, such as inconsistent yields across reaction scales?
Methodological Answer:
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, stoichiometry, mixing rate). For example, a 2³ factorial design identifies interactions between morpholine equivalents and reaction time .
- Scale-Up Analysis : Use dimensionless numbers (e.g., Reynolds for mixing, Damköhler for reaction rate) to correlate lab-scale and pilot-scale data.
- Root-Cause Workflow :
- Replicate small-scale reactions under identical conditions.
- Characterize impurities via LC-MS to detect side products.
- Adjust quenching/purification protocols to mitigate byproduct formation.
Advanced Question: What strategies optimize reaction conditions for introducing functional groups to the cyclopentyl ring?
Methodological Answer:
- Ring Functionalization : Employ transition-metal catalysis (e.g., Pd-catalyzed C–H activation) or photoredox methods for late-stage diversification.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates.
- Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor reaction progress and adjust reagent addition rates.
- Case Study : For acetoxylation, optimize Pd(OAc)₂ loading (0.5–5 mol%) and oxidant (e.g., PhI(OAc)₂) to balance yield and selectivity .
Advanced Question: How can researchers leverage hydrogen-bonding motifs in this compound for crystal engineering?
Methodological Answer:
- Supramolecular Analysis : The morpholine NH⁺ and chloride ions form N–H⋯Cl hydrogen bonds, while the cyclopentyl-acetic acid group participates in O–H⋯O interactions. Use Mercury CSD software to predict packing motifs .
- Co-Crystal Screening : Screen with dicarboxylic acids (e.g., fumaric acid) to enhance thermal stability.
- Thermal Analysis : Perform DSC/TGA to correlate hydrogen-bond strength with melting points (e.g., mp 160–163°C for analogous morpholine hydrochlorides ).
Advanced Question: What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phase.
- Asymmetric Synthesis : Employ enantioselective organocatalysts (e.g., proline derivatives) during cyclopentane ring formation.
- Process Analytical Technology (PAT) : Implement inline FT-NIR to monitor enantiomeric excess (ee) during continuous flow synthesis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
